2-Benzyl-1,3-thiazole-5-carboxylic acid
Description
Significance of the Thiazole (B1198619) Heterocycle in Chemical Sciences Research
The thiazole ring is a privileged scaffold in medicinal chemistry and materials science. acs.org Its aromatic nature and the presence of heteroatoms allow for a variety of intermolecular interactions, making it a valuable component in the design of biologically active molecules. nih.gov Thiazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. acs.orgnih.gov The structural rigidity and electronic properties of the thiazole ring also make it a useful component in the development of functional materials.
The reactivity of the thiazole ring can be tuned by the introduction of various substituents at its 2, 4, and 5 positions, allowing for the synthesis of diverse chemical libraries for screening and optimization. nih.gov The Hantzsch thiazole synthesis and the Cook-Heilbron thiazole synthesis are classical methods that have been refined and are still widely used for the construction of the thiazole core. acs.orgchemrxiv.org
Historical Context of Thiazole-5-Carboxylic Acid Derivatives in Synthetic Chemistry
The synthesis of thiazole-5-carboxylic acid derivatives has a rich history rooted in the fundamental discoveries of thiazole chemistry. Early methods for the synthesis of thiazoles, such as the Hantzsch reaction, provided a versatile route to a wide range of substituted thiazoles. nih.gov The Cook-Heilbron synthesis offered an alternative pathway to 5-aminothiazoles, which could then be further functionalized. chemrxiv.org
Over the years, synthetic methodologies have evolved to allow for more efficient and selective preparation of thiazole-5-carboxylic acids and their esters. These compounds serve as crucial intermediates in the synthesis of more complex molecules. For instance, the carboxylic acid group at the 5-position can be readily converted into amides, esters, and other functional groups, providing a handle for further molecular elaboration. mdpi.com Research has demonstrated the synthesis of various 2-substituted and 4-substituted thiazole-5-carboxylic acid derivatives, highlighting the modularity of their preparation. nih.govmdpi.com
Overview of Research Trajectories for 2-Benzyl-1,3-thiazole-5-carboxylic Acid and its Analogs
Current research involving this compound and its analogs is primarily focused on their potential as bioactive agents. The benzyl (B1604629) group at the 2-position is a common feature in many pharmacologically active compounds, and its presence in the thiazole scaffold is being explored for its contribution to biological activity.
Studies on analogous structures, such as 4-benzyl-1,3-thiazole derivatives, have shown promise as anti-inflammatory agents. tandfonline.com Furthermore, N-acylated 2-amino-5-benzyl-1,3-thiazoles have been investigated for their anticancer activity. mdpi.com While specific research on the biological activities of this compound is still emerging, the investigation of its analogs provides a strong rationale for its exploration in medicinal chemistry. The synthesis of libraries of related compounds allows for the systematic evaluation of structure-activity relationships (SAR), which is a key aspect of modern drug discovery.
Scope and Objectives of Academic Investigations into this compound
The primary objective of academic investigations into this compound is to thoroughly characterize its chemical properties and explore its potential applications. A key focus is the development of efficient and scalable synthetic routes to this compound and its derivatives. nih.govmdpi.com
A significant area of investigation is the elucidation of its structural and electronic properties through spectroscopic and computational methods. This fundamental understanding is crucial for predicting its reactivity and interaction with biological targets. While detailed research findings on this compound are not yet widely published, the academic community is actively exploring its potential, as evidenced by its availability from chemical suppliers for research purposes. uni.lu
Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₁₁H₉NO₂S | 219.26 | 933687-22-0 |
| Thiazole-5-carboxylic acid | C₄H₃NO₂S | 129.14 | 14527-41-4 |
| 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid | C₁₂H₁₁NO₂S | 233.29 | 8 |
| 2-Benzyl-4-phenyl-1,3-thiazole-5-carboxylic acid | C₁₇H₁₃NO₂S | 295.36 | 1329538-16-0 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-11(14)9-7-12-10(15-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUSLPCNLXKZRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC=C(S2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933687-22-0 | |
| Record name | 2-benzyl-1,3-thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Benzyl 1,3 Thiazole 5 Carboxylic Acid and Its Derivatives
Established Synthetic Routes to the 1,3-Thiazole Core
The formation of the 1,3-thiazole ring is a foundational aspect of organic chemistry, with several reliable methods established over more than a century. These routes are crucial for accessing a wide array of substituted thiazoles, including the precursors to 2-benzyl-1,3-thiazole-5-carboxylic acid.
Hantzsch Thiazole (B1198619) Synthesis and its Adaptations for 5-Carboxylic Acid Functionalization
The most prominent and widely utilized method for thiazole synthesis is the Hantzsch reaction, first reported by Arthur Hantzsch in 1887. In its classic form, it involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. The reaction is known for its reliability and generally high yields. wikipedia.orggoogle.com The mechanism initiates with an SN2 reaction between the sulfur of the thioamide and the α-halocarbonyl, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
To specifically target thiazole-5-carboxylic acids, the Hantzsch synthesis is adapted by employing α-halocarbonyl compounds that bear a carboxylic acid or, more commonly, an ester functionality. The ester serves as a stable precursor to the carboxylic acid, which can be revealed in a final hydrolysis step. chemguide.co.uklibretexts.org For instance, the reaction of a thioamide with ethyl bromopyruvate or ethyl 2-chloro-2-formylacetate directly installs an ethoxycarbonyl group at the 5-position of the thiazole ring. prepchem.comgoogle.com This adaptation is a cornerstone for the synthesis of the target molecule's scaffold.
A key intermediate for many thiazole-5-carboxylic acid derivatives, ethyl 2-aminothiazole-5-carboxylate, is synthesized via a Hantzsch-type reaction between thiourea (B124793) and an ethyl 3-halo-2-oxopropanoate precursor, demonstrating the direct incorporation of the C5-ester functionality during the ring-forming step.
Table 1: Examples of Hantzsch Synthesis Adapted for C5-Carboxylate Functionalization
| α-Halocarbonyl Component | Thioamide/Thiourea Component | Resulting Thiazole Product |
|---|---|---|
| Ethyl bromopyruvate | Thiourea | Ethyl 2-aminothiazole-5-carboxylate |
| Ethyl 2-chloro-2-formylacetate | Thioformamide | Ethyl thiazole-5-carboxylate prepchem.com |
| Ethyl 2-chloroacetoacetate | Thioacetamide | Ethyl 2,4-dimethylthiazole-5-carboxylate |
Cyclocondensation Reactions Involving Thioamides or Thiourea Precursors
Broadening the scope of the Hantzsch synthesis, various cyclocondensation reactions leverage thioamides or thiourea as the essential N-C-S fragment donor. google.com These reactions are fundamental to heterocyclic chemistry and provide robust access to 2-substituted, 2-amino-, or 2-unsubstituted thiazoles depending on the choice of the thio-reagent (thioamide, thiourea, or thioformamide, respectively). The versatility of this approach allows for the introduction of a wide variety of substituents at the 2, 4, and 5-positions of the thiazole ring by simply changing the precursors. nih.govbepls.com The condensation with α-haloketones, α-haloesters, or α-haloaldehydes remains the most common strategy. google.com
Multi-component Reaction Strategies for Thiazole-5-carboxylic Acid Scaffolds
Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental considerations, leading to the development of multi-component reactions (MCRs) for heterocycle synthesis. bepls.com The Hantzsch synthesis is inherently a multi-component reaction (often two, sometimes three components). researchgate.net One-pot variations that combine the formation of the precursors and the final cyclization are particularly attractive. For instance, a three-component, one-pot condensation of an α-haloketone, thiourea, and a substituted benzaldehyde (B42025) can be used to generate highly functionalized thiazoles. bepls.com
These MCR strategies often employ greener conditions, such as using water as a solvent, microwave irradiation, or reusable catalysts to improve yields and reduce reaction times. bepls.combeilstein-journals.orgmdpi.com While many MCRs target diverse heterocyclic scaffolds, specific protocols are designed to yield the thiazole-5-carboxylic acid framework by including reactants like pyruvic acid or its derivatives in the reaction mixture. mdpi.com
Table 2: Example of a Three-Component Hantzsch-type Reaction
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type |
|---|---|---|---|---|
| 3-(Bromoacetyl)-4-hydroxy-2H-pyran-2-one | Thiourea | Substituted Benzaldehydes | Silica supported tungstosilisic acid / Ultrasonic irradiation | Substituted Hantzsch Thiazole Derivatives bepls.com |
Targeted Synthesis of this compound
The specific synthesis of this compound is achieved by combining the principles of thiazole core formation with methods for introducing the required substituents at the C2 and C5 positions. A convergent Hantzsch-type synthesis is the most logical and practiced approach.
Introduction of the Benzyl (B1604629) Moiety at the 2-Position of the Thiazole Ring
The benzyl group at the C2 position is most efficiently installed by starting with the corresponding thioamide, which is 2-phenylthioacetamide (benzylthioamide). This precursor contains the entire benzyl-C-S fragment required for the C2 position and the thiazole sulfur atom. Reacting 2-phenylthioacetamide with a suitable α-halocarbonyl compound in a Hantzsch synthesis directly yields a 2-benzylthiazole derivative. This strategy avoids potentially problematic post-synthetic benzylation of a pre-formed thiazole ring, which could suffer from issues with regioselectivity and reactivity.
The synthesis of the required 2-phenylthioacetamide itself can be accomplished through several standard methods, such as the reaction of 2-phenylacetamide (B93265) with Lawesson's reagent or phosphorus pentasulfide.
Carboxylic Acid Functionalization at the 5-Position
With the strategy for the C2-benzyl group established, the carboxylic acid at C5 is introduced via the α-halocarbonyl component. The most direct method involves using an ester of a 3-halo-2-oxopropanoic acid, such as ethyl bromopyruvate. google.com
Ester Formation : A Hantzsch cyclocondensation between 2-phenylthioacetamide and ethyl bromopyruvate yields the intermediate ethyl 2-benzyl-1,3-thiazole-5-carboxylate. This reaction builds the complete substituted heterocyclic scaffold in a single, convergent step.
Hydrolysis : The final target compound, this compound, is obtained through the hydrolysis of the ethyl ester intermediate. chemguide.co.uk This can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification), typically using aqueous sodium hydroxide (B78521) or potassium hydroxide followed by acidic workup, is often preferred as the reaction is irreversible and drives towards completion. chemguide.co.uklibretexts.orgsserc.org.uk Modern methods, such as microwave-assisted hydrolysis using potassium carbonate, can also be employed for faster and more efficient conversion. nih.gov
Table 3: Final Steps in the Synthesis of this compound
| Reaction | Starting Material | Reagents & Conditions | Product |
|---|---|---|---|
| Hantzsch Cyclization | 2-Phenylthioacetamide and Ethyl bromopyruvate | Typically reflux in a solvent like ethanol (B145695) or acetone. | Ethyl 2-benzyl-1,3-thiazole-5-carboxylate |
| Ester Hydrolysis (Saponification) | Ethyl 2-benzyl-1,3-thiazole-5-carboxylate | 1. NaOH(aq) or KOH(aq), heat. 2. HCl(aq) or H₂SO₄(aq) to neutralize. | this compound |
Reaction Condition Optimization for Stereochemical Control and Yield Enhancement
The optimization of reaction conditions is a critical aspect of synthesizing this compound and its derivatives, directly impacting reaction efficiency, yield, and stereochemical outcomes. Researchers have explored various parameters, including solvents, catalysts, temperature, and reaction time, to enhance the synthesis of thiazole-containing compounds.
A primary method for thiazole synthesis is the Hantzsch reaction, which involves the condensation of an α-halocarbonyl compound with a thioamide. nih.govbepls.com The efficiency of this reaction can be significantly improved through optimization. For instance, the choice of solvent can influence reaction rates and yields. While traditional methods often use solvents like methanol (B129727) or ethanol, studies have shown that greener solvents like water can also be effective, sometimes eliminating the need for a catalyst. bepls.com
The use of catalysts is another area of optimization. Bases such as potassium carbonate (K2CO3) and hindered bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to be effective, with DABCO being noted for being eco-friendly and reducing reaction times. bepls.com In some cases, catalyst-free conditions have been developed, particularly when using reactive starting materials or green solvents like PEG-400 at elevated temperatures. bepls.com
Furthermore, advanced energy sources like microwave irradiation and ultrasonic irradiation have been employed to accelerate reaction times and improve yields. bepls.com Microwave-assisted synthesis, for example, can reduce reaction times from hours to seconds while providing good to excellent yields of thiazole derivatives. bepls.com The optimization of these conditions is often specific to the substrates being used. For the synthesis of 2-phenylbenzothiazole, a related structure, it was found that a photocatalyst was not necessary when using blue LED irradiation, and the choice of solvent and oxidant was crucial for achieving high yields. researchgate.net
Table 1: Examples of Optimized Reaction Conditions for Thiazole Synthesis
| Catalyst/Method | Solvent | Temperature | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| DABCO | - | - | Reduced | Good to Excellent | bepls.com |
| SiW/SiO2 | - | Conventional Heating or Ultrasonic Irradiation | - | 79-90% | bepls.com |
| None (Catalyst-free) | PEG-400 | 100 °C | 2-3.5 h | 87-96% | bepls.com |
| None (Catalyst-free) | Water | Reflux | 20 h | 75-90% | bepls.com |
| Microwave Irradiation | Solvent-free | 300 W | 30-175 s | Good to Very Good | bepls.com |
| Blue LED Irradiation | 1,4-dioxane/H2O | Room Temperature | 20 h | 88% | researchgate.net |
Synthesis of Key Intermediates for this compound Synthesis
The construction of the this compound molecule relies on the strategic preparation of key chemical intermediates that provide the necessary structural components for the final thiazole ring system.
Preparation of α-Halo Carbonyl Compounds
The Hantzsch thiazole synthesis is the most widely recognized method for preparing the thiazole ring, and it fundamentally relies on the reaction between an α-halo carbonyl compound and a source of a thioamide fragment. nih.govyoutube.comijsrst.com These α-halo carbonyl compounds, which can be α-haloketones or α-haloesters, are critical electrophilic partners in the initial carbon-sulfur bond formation. nih.gov The halogen, typically chlorine or bromine, serves as a leaving group in the initial S-alkylation step by the nucleophilic sulfur of the thioamide. nih.govyoutube.com The preparation of these α-halogenated carbonyl compounds is a well-established process in organic synthesis. youtube.com For the synthesis of a thiazole-5-carboxylic acid derivative, a common α-halo carbonyl intermediate is an ethyl or methyl ester of bromopyruvic acid.
Generation of Thiazole Precursors with Benzyl Moieties
To synthesize the target molecule, this compound, the benzyl group must be incorporated into one of the key precursors. In the context of the Hantzsch synthesis, this is typically achieved by using a thioamide that already contains the benzyl moiety. For the synthesis of a 2-benzylthiazole, the required precursor is 2-phenylthioacetamide. This thioamide provides the nitrogen atom at position 3 and the entire 2-benzyl substituent of the final thiazole ring.
The general reaction involves the condensation of 2-phenylthioacetamide with an appropriate α-halo carbonyl compound, such as ethyl bromopyruvate, to form the thiazole ring. Subsequent steps would then modify the ester group at the 5-position. The synthesis of related structures, such as 2-amino-5-benzyl-1,3-thiazoles, has been reported where the benzyl group is part of the α-haloketone (e.g., 1-bromo-3-phenylpropan-2-one), which then reacts with thiourea. nih.gov However, for the specific target compound, introducing the benzyl group via the thioamide is the direct approach.
Hydrolysis Strategies for Ester Precursors of Thiazole Carboxylic Acids
The final step in many syntheses of thiazole carboxylic acids is the conversion of a more stable ester precursor, typically a methyl or ethyl ester at the 5-position, into the corresponding carboxylic acid. This hydrolysis is a crucial transformation to yield the final desired product.
Several strategies exist for this de-esterification process. One common method is saponification, which involves treating the ester with a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), in an aqueous or mixed solvent system (e.g., methanol/water). nih.gov The reaction is typically followed by acidification with a strong acid like hydrochloric acid (HCl) to protonate the resulting carboxylate salt and precipitate the final carboxylic acid. nih.govmdpi.com
Alternatively, acidic hydrolysis can be employed. This involves heating the ester with a strong acid like sulfuric acid or phosphoric acid in the presence of water. google.com This method can be particularly useful if subsequent reaction steps are performed under acidic conditions. For instance, one patented process describes the hydrolysis of a dihalomethyl group on the thiazole ring to an aldehyde using sulfuric acid, which is then oxidized in situ to the carboxylic acid. google.com The choice between acidic and basic hydrolysis often depends on the stability of other functional groups present in the molecule.
Table 2: Representative Hydrolysis Conditions for Thiazole Esters
| Reagent(s) | Solvent(s) | Temperature | Outcome | Reference(s) |
|---|---|---|---|---|
| Lithium Hydroxide (LiOH) | Methanol (MeOH) / Water | Room Temperature | Saponification to Carboxylic Acid | nih.gov |
| Sodium Hydroxide (NaOH) | Methanol (MeOH) / Water | 55 °C | Saponification to Carboxylic Acid | nih.gov |
| Sulfuric Acid (H2SO4) | Water | Reflux | Acid Hydrolysis to Carboxylic Acid | google.com |
Advanced Synthetic Techniques for this compound Derivatives
Beyond traditional solution-phase chemistry, advanced techniques have been developed to streamline the synthesis of thiazole derivatives, facilitating the creation of compound libraries for research and drug discovery.
Solid-Phase Synthesis Approaches for Thiazole-Based Scaffolds
Solid-phase synthesis (SPS) offers a powerful platform for the efficient construction of thiazole-based molecular libraries. mdpi.com This technique simplifies purification by allowing excess reagents and by-products to be washed away from the resin-bound product. For thiazole synthesis, this often involves anchoring one of the precursors to a solid support, such as a polystyrene resin.
One strategy involves the use of a traceless linker. For example, a key intermediate, 4-amino-thiazole-5-carboxylic acid, has been prepared on a solid support starting from a chloromethyl polystyrene resin (Merrifield resin). rsc.org The synthesis proceeds in multiple steps on the resin, and after the desired modifications are made, the final compound is cleaved from the support. This approach allows for the systematic variation of substituents at different positions on the thiazole ring through standard solid-phase peptide synthesis (SPPS) strategies, such as Fmoc chemistry. mdpi.comrsc.org The final cleavage step yields the target molecules in moderate yields but with high purity after multiple synthetic steps. rsc.org This methodology is highly adaptable for creating diverse libraries of thiazole-5-carboxylic acid derivatives for screening purposes.
Green Chemistry Principles in the Synthesis of Thiazole Carboxylic Acids
The integration of green chemistry principles into the synthesis of thiazole carboxylic acids aims to reduce the environmental footprint of chemical processes. This involves the use of eco-friendly solvents, alternative energy sources, and recyclable catalysts to create more sustainable synthetic routes.
Key green approaches applicable to the synthesis of the this compound framework include:
Use of Green Solvents: Traditional organic syntheses often rely on volatile and hazardous solvents. Green alternatives such as water, polyethylene (B3416737) glycol (PEG), and ethanol are increasingly being used. For instance, a high-yielding, catalyst-free synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles has been developed using water as the solvent. bepls.com Similarly, the synthesis of 2-aminothiazoles from α-diazoketones and thiourea has been effectively carried out in PEG-400. bepls.com These methods avoid the use of toxic solvents, simplifying work-up procedures and reducing waste.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid reaction times, improved yields, and often cleaner reaction profiles compared to conventional heating. bepls.comnih.gov The synthesis of various thiazole derivatives, including hydrazinyl thiazoles and 2-aminothiazoles, has been achieved efficiently under solvent-free microwave conditions. bepls.com This technique is highly relevant for the rapid and efficient production of the thiazole core structure.
Ultrasonic-Mediated Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient method for synthesis. Ultrasound can enhance reaction rates and yields. The synthesis of Hantzsch thiazole derivatives has been successfully performed under ultrasonic irradiation using a reusable catalyst, demonstrating a green and efficient alternative to conventional heating. bepls.commdpi.com
Use of Recyclable and Biocatalysts: The development of reusable catalysts is a cornerstone of green chemistry. Silica-supported tungstosilisic acid has been employed as a highly efficient and reusable catalyst for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives. bepls.commdpi.com Furthermore, biocatalysts like chitosan (B1678972) and its derivatives have been used as eco-friendly, biodegradable catalysts for synthesizing thiazoles under ultrasonic irradiation, offering mild reaction conditions and high yields. nih.gov
Catalytic Methods for Thiazole Ring Formation and Functionalization
Catalysis is fundamental to the efficient synthesis of the thiazole ring and the subsequent functionalization to produce compounds like this compound. Various catalytic systems, including heterogeneous, homogeneous, and metal-free catalysts, have been developed.
The Hantzsch thiazole synthesis , first reported in 1887, remains the most common and versatile method for constructing the thiazole ring. mdpi.com It typically involves the condensation of an α-halocarbonyl compound with a thioamide. Modern variations of this synthesis focus on using catalysts to improve efficiency and apply greener conditions. For example, a one-pot, three-component Hantzsch synthesis of new thiazole derivatives has been developed using silica-supported tungstosilisic acid as a reusable catalyst under both conventional heating and ultrasonic irradiation. bepls.commdpi.com This method demonstrates the adaptability of the Hantzsch synthesis to green chemistry principles.
The table below summarizes the synthesis of Hantzsch thiazole derivatives using a reusable silica-supported tungstosilisic acid catalyst, comparing conventional heating with ultrasonic irradiation for different substituted benzaldehydes.
Table 1: Synthesis of Hantzsch Thiazole Derivatives Using a Reusable Catalyst Data sourced from research on multi-component procedures for Hantzsch thiazole derivatives. mdpi.com
| Entry | Substituent (R) | Method | Time | Yield (%) |
|---|---|---|---|---|
| 1 | H | A (Conventional Heating) | 5 h | 85 |
| B (Ultrasonic Irradiation) | 60 min | 90 | ||
| 2 | 4-CH₃ | A (Conventional Heating) | 5 h | 83 |
| B (Ultrasonic Irradiation) | 65 min | 88 | ||
| 3 | 4-OCH₃ | A (Conventional Heating) | 4 h | 88 |
| B (Ultrasonic Irradiation) | 55 min | 92 | ||
| 4 | 4-Cl | A (Conventional Heating) | 6 h | 80 |
| B (Ultrasonic Irradiation) | 70 min | 85 | ||
| 5 | 4-NO₂ | A (Conventional Heating) | 7 h | 79 |
| B (Ultrasonic Irradiation) | 80 min | 84 |
Copper-catalyzed reactions have also become prominent in thiazole synthesis. Copper catalysts are attractive due to their low cost and versatile reactivity. They have been used in various cyclization and coupling reactions to form the thiazole core. For instance, copper(II) complexes with thiazole-derived ligands have been synthesized and studied, highlighting the metal's role in facilitating the formation and functionalization of the heterocyclic ring. mdpi.com Copper-catalyzed protocols for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles from arylacetic acids have also been developed, which could potentially be adapted for sulfur-containing heterocycles like thiazoles. nih.gov
Palladium-catalyzed reactions offer another powerful tool for C-C and C-N bond formation, crucial for introducing substituents onto the thiazole ring. While often more expensive, palladium catalysts exhibit high efficiency and functional group tolerance. acs.org
Metal-free catalytic methods are gaining traction as a greener alternative, avoiding issues of metal toxicity and contamination. Organocatalysts and acid catalysts are employed in these reactions. For example, the synthesis of 2-aminothiazoles has been achieved using a catalytic amount of p-toluenesulfonic acid (PTSA) under microwave conditions. bepls.com Research has also demonstrated that the functional group interconversion of heteroaryl carbonitriles and benzohydrazides can produce thiazoles under metal-free and oxidant-free conditions, showcasing an atom-economical approach. acs.org
The following table provides examples of microwave-assisted synthesis of various thiazole derivatives, illustrating the efficiency of this green chemistry technique.
Table 2: Microwave-Assisted Synthesis of Thiazole Derivatives Data compiled from various green synthetic approaches for thiazole derivatives. bepls.comnih.gov
| Reactants | Conditions | Product Type | Time | Yield (%) |
|---|---|---|---|---|
| Maleic anhydride, thiosemicarbazide, hydrazonoyl halides | Microwave (500W), Chitosan catalyst, Ethanol | Arylazothiazole derivatives | 4-8 min | High |
| Aryl ketones, thiosemicarbazide, phenacyl bromides | Microwave (300W), Solvent-free | Hydrazinyl thiazoles | 30-175 s | Good |
| Propargylamines, isothiocyanates | Microwave (130°C), PTSA catalyst, DCE | 2-Aminothiazoles | 10 min | 47-78 |
These catalytic methodologies provide a robust toolbox for the synthesis of the this compound scaffold, with a clear trend towards developing more sustainable and efficient processes.
Chemical Reactivity and Derivatization of the 2 Benzyl 1,3 Thiazole 5 Carboxylic Acid Scaffold
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid functional group is a cornerstone for derivatization, offering pathways to esters, amides, and reduced alcohol analogues. These transformations are fundamental in modifying the polarity, solubility, and hydrogen bonding capabilities of the parent molecule.
Esterification Reactions for Libraries of 2-Benzyl-1,3-thiazole-5-carboxylates
The conversion of the carboxylic acid to an ester is a common strategy to mask the acidic proton and introduce lipophilic character. Two prevalent methods for this transformation are the Fischer-Speier esterification and the Steglich esterification.
Fischer-Speier Esterification involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comlibretexts.orgyoutube.com The reaction is an equilibrium process, and using the alcohol as the solvent helps drive the reaction toward the ester product. masterorganicchemistry.comlibretexts.org This method is particularly useful for generating methyl, ethyl, and other simple alkyl esters. athabascau.ca
Steglich Esterification offers a milder alternative, suitable for more sensitive substrates. organic-chemistry.orgnih.govorganic-chemistry.org This method utilizes a coupling agent, typically a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). organic-chemistry.orgresearchgate.net The reaction proceeds at room temperature and is highly efficient, even for sterically hindered alcohols. organic-chemistry.orgorganic-chemistry.org The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol. organic-chemistry.org
These esterification methods allow for the creation of extensive libraries of 2-benzyl-1,3-thiazole-5-carboxylates by varying the alcohol component.
Table 1: Representative Esterification Reactions
| Method | Reagents & Conditions | Product Type | Notes |
|---|---|---|---|
| Fischer Esterification | R-OH (excess), H₂SO₄ (cat.), heat | Simple alkyl esters | Reversible reaction; best for simple, unhindered alcohols. masterorganicchemistry.comlibretexts.org |
Amidation and Peptide Coupling Strategies
The formation of an amide bond from the carboxylic acid moiety is a key strategy for creating peptidomimetics and other analogues with potential biological activity. Direct condensation of a carboxylic acid and an amine is generally slow due to the formation of an unreactive ammonium (B1175870) carboxylate salt. mychemblog.com Therefore, the carboxylic acid must first be "activated" using a coupling reagent. mychemblog.comuni-kiel.de
A host of modern coupling reagents have been developed to facilitate efficient amide bond formation under mild conditions, minimizing side reactions and racemization. uni-kiel.de These reagents convert the carboxylic acid into a highly activated species (such as an active ester), which is readily susceptible to nucleophilic attack by an amine. sigmaaldrich.comfishersci.co.uk
Commonly used coupling reagents include:
Carbodiimides: Such as DCC and EDC, often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to form an active ester and suppress side reactions. peptide.comnih.gov
Onium Salts (Uronium/Phosphonium): These are among the most efficient coupling reagents. uni-kiel.desigmaaldrich.com Examples include:
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are widely used due to their high reactivity and low rates of racemization. mychemblog.comsigmaaldrich.compeptide.comnih.gov HATU is often preferred for rapid couplings and for sterically hindered amino acids. sigmaaldrich.compeptide.com
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another effective phosphonium-based reagent. sigmaaldrich.com
The general procedure involves dissolving the carboxylic acid, amine, coupling reagent, and a non-nucleophilic base (like diisopropylethylamine, DIEA) in an aprotic solvent such as dimethylformamide (DMF). mychemblog.comfishersci.co.uk
Table 2: Common Peptide Coupling Reagents
| Reagent | Full Name | Class | Key Features |
|---|---|---|---|
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carbodiimide | Water-soluble byproducts, often used with HOBt. nih.gov |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | Highly efficient, low racemization. sigmaaldrich.compeptide.com |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | More reactive than HBTU, excellent for difficult couplings. mychemblog.comsigmaaldrich.compeptide.com |
Reductive Transformations of the Carboxylic Acid Group
Reduction of the carboxylic acid group to a primary alcohol (2-benzyl-5-(hydroxymethyl)-1,3-thiazole) provides another avenue for derivatization, yielding a molecule with altered polarity and hydrogen-bonding properties.
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids to primary alcohols. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide. libretexts.orgambeed.com It's important to note that sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids. libretexts.org The mechanism involves initial deprotonation of the carboxylic acid by the hydride, followed by reduction of the carboxylate salt. masterorganicchemistry.commasterorganicchemistry.com
A milder and more selective alternative is borane (B79455) (BH₃), often used as a THF complex (BH₃·THF). Borane reacts more rapidly with carboxylic acids than with many other functional groups, allowing for selective reductions.
Functionalization at the 2-Position of the Thiazole (B1198619) Ring
The benzyl (B1604629) group at the 2-position offers two main sites for further functionalization: the aromatic phenyl ring and the benzylic methylene (B1212753) (-CH₂-) bridge.
Electrophilic Aromatic Substitution on the Benzyl Moiety
The benzyl substituent acts as a weak activating group on the attached phenyl ring, directing incoming electrophiles to the ortho and para positions. msu.edu This is due to the electron-donating nature of the alkyl group. The reactivity of the phenyl ring is generally higher than that of unsubstituted benzene (B151609). uomustansiriyah.edu.iq Standard electrophilic aromatic substitution (EAS) reactions can be applied, although the conditions must be chosen carefully to avoid reactions at the electron-rich thiazole ring.
Nitration: Treatment with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro (-NO₂) group, primarily at the ortho and para positions of the phenyl ring. pdx.edumasterorganicchemistry.comlibretexts.orgchemguide.co.uk The electrophile in this reaction is the highly reactive nitronium ion (NO₂⁺). pdx.edulibretexts.orglibretexts.org
Halogenation: Bromination (Br₂) or chlorination (Cl₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or iron(III) chloride (FeCl₃) will install a halogen atom on the phenyl ring, again favoring the ortho and para positions. uomustansiriyah.edu.iqpdx.edu
Friedel-Crafts Reactions: Alkylation or acylation can be achieved using an alkyl halide or acyl halide with a Lewis acid catalyst (e.g., AlCl₃). pdx.edu These reactions attach alkyl or acyl groups to the phenyl ring, but can be prone to side reactions like carbocation rearrangement (for alkylation) and poly-substitution.
Nucleophilic Substitutions and Derivatizations at the 2-Position
Direct nucleophilic substitution to replace the entire benzyl group is not a typical reaction pathway. Instead, derivatization is focused on the highly reactive benzylic carbon (the -CH₂- group). The stability of the corresponding benzylic radical, cation, or anion makes this position susceptible to a variety of transformations. msu.educhemistry.coach
A key strategy for functionalization is benzylic halogenation . This reaction proceeds via a free-radical mechanism and is highly selective for the benzylic position due to the resonance stabilization of the intermediate benzyl radical. masterorganicchemistry.comucalgary.ca
A common reagent for this purpose is N-Bromosuccinimide (NBS), used with a radical initiator like light (hν) or benzoyl peroxide. ucalgary.calibretexts.org NBS provides a low, constant concentration of Br₂, which favors radical substitution over electrophilic addition to the phenyl ring. libretexts.org
Once the benzylic bromide (2-(bromo(phenyl)methyl)-1,3-thiazole-5-carboxylic acid) is formed, it becomes an excellent substrate for Sₙ1 or Sₙ2 nucleophilic substitution reactions. This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to create a new library of derivatives at the benzylic position.
Modifications of the Benzyl Group: Alkylation, Halogenation, and Oxidation
The methylene bridge of the benzyl group is a key site for functionalization due to its benzylic position, which stabilizes radical and ionic intermediates. chemistrysteps.comquimicaorganica.org This increased reactivity allows for selective modifications such as alkylation, halogenation, and oxidation. ucalgary.ca
Alkylation: The introduction of alkyl groups at the benzylic carbon of alkylarenes, a process known as benzylic C-H alkylation, is a challenging but valuable transformation for forming new C(sp³)–C(sp³) bonds. researchgate.net While direct deprotonation of the benzylic hydrogens is difficult, methods involving photoredox catalysis can enable the coupling of benzylic C-H substrates with various partners. researchgate.netnih.gov For instance, visible-light-mediated approaches can generate a benzylic radical, which can be converted to a carbocation and subsequently attacked by a nucleophile. nih.gov Another strategy involves the use of N-heterocyclic carbene (NHC) organocatalysis in single-electron-transfer (SET) pathways to facilitate C-C bond formation. nih.gov
Halogenation: The benzylic position is readily halogenated via free-radical pathways. chemistrysteps.comyoutube.com Benzylic bromination is commonly achieved using N-Bromosuccinimide (NBS), often with a radical initiator like light or peroxide. chemistrysteps.comquimicaorganica.orgyoutube.com The reaction proceeds through a benzylic radical intermediate, which is stabilized by resonance with the adjacent benzene ring. chemistrysteps.comyoutube.com This makes the benzylic C-H bonds significantly more reactive than typical alkane C-H bonds. ucalgary.ca The low concentration of Br₂ generated from the reaction of NBS with trace HBr favors substitution at the benzylic position over addition to the aromatic ring. youtube.com
Table 1: Reagents for Benzylic Halogenation
| Reaction | Reagent | Conditions | Mechanism |
| Bromination | N-Bromosuccinimide (NBS) | Light (hν) or Peroxide (ROOR) | Free Radical |
| Chlorination | Cl₂ | Light (hν) or Heat (Δ) | Free Radical |
Oxidation: The benzylic methylene group can be oxidized to a carbonyl group (ketone) or further to a carboxylic acid. nih.govorganic-chemistry.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can cleave the benzyl C-C bond and oxidize the benzylic carbon all the way to a carboxylic acid, provided at least one benzylic hydrogen is present. chemistrysteps.com This method is robust enough that even longer alkyl chains are cleaved to yield benzoic acid derivatives. chemistrysteps.com Milder and more selective methods have also been developed. For example, the oxidation of benzylic C-H bonds to ketones can be achieved using various metal catalysts (e.g., Cu, Mn, Ru) with oxidants like tert-butyl hydroperoxide (TBHP). nih.govorganic-chemistry.org Photochemical methods using air as the oxidant have also been reported for the conversion of benzylic alcohols (which can be formed from the initial oxidation of the methylene group) to the corresponding carbonyl compounds. researchgate.net
Table 2: Common Oxidation Reactions of the Benzyl Group
| Transformation | Reagent(s) | Product |
| Methylene to Ketone | CuCl₂/TBHP | 2-(Benzoyl)-1,3-thiazole-5-carboxylic acid |
| Methylene to Carboxylic Acid | KMnO₄ or Na₂Cr₂O₇ | 2-(Carboxy)-1,3-thiazole-5-carboxylic acid & Benzoic Acid |
| Methylene to Alcohol | Bis(methanesulfonyl) peroxide | 2-(Hydroxy(phenyl)methyl)-1,3-thiazole-5-carboxylic acid |
Reactivity at Other Positions of the Thiazole Ring
The thiazole ring itself is an aromatic system, but the presence of nitrogen and sulfur heteroatoms, along with the substituents, influences its reactivity towards electrophiles and nucleophiles.
Functionalization at the 4-Position of 2-Benzyl-1,3-thiazole Derivatives
The C4 position of the thiazole ring is a common site for functionalization. While the C5 position is generally the most favorable site for electrophilic substitution in unsubstituted thiazole, the presence of activating or directing groups can influence the regioselectivity. researchgate.net The synthesis of 2,4,5-trisubstituted thiazoles is a well-established area of research, indicating that the C4 position is synthetically accessible. kau.edu.sa
For instance, a series of novel 4-benzyl-1,3-thiazole derivatives has been synthesized, demonstrating that the benzyl group can be situated at the C4 position. tandfonline.comtandfonline.comnih.gov The synthesis of compounds like 2-benzyl-4-methyl-1,3-thiazole-5-carboxylic acid shows that small alkyl groups can be readily introduced at C4. The Hantzsch thiazole synthesis, a classical method involving the reaction of an α-haloketone with a thioamide, is a primary route for constructing the thiazole ring with specific substituents at various positions. Modifications of this method allow for the introduction of diverse functional groups at the C4 position.
Ring Transformations and Rearrangements of Thiazole Scaffolds
The thiazole ring can undergo a variety of transformations, including rearrangements and ring-opening reactions, leading to the formation of different heterocyclic systems. These reactions expand the synthetic utility of the thiazole scaffold.
Photochemical reactions can induce rearrangements of the thiazole ring. For example, photochemical permutations have been explored to transform thiazoles into isothiazoles or other azoles, although this often requires specific substitution patterns. researchgate.netresearchgate.net
Oxidative ring-opening provides another pathway for transforming the thiazole scaffold. The treatment of benzothiazole (B30560) derivatives with oxidants like magnesium monoperoxyphthalate (MMPP) in an alcohol solvent can lead to the cleavage of the thiazole ring, yielding acylamidobenzene sulfonate esters. scholaris.caresearchgate.net This reaction proceeds through the opening of the thiazole ring followed by the oxidation of the resulting thiol intermediate. scholaris.caresearchgate.net Ring-opening-recombination strategies have also been developed where a benzothiazole salt acts as a sulfur source, breaking the C-S bond and enabling the construction of new heterocyclic structures through recombination with other reactants. researchgate.netrsc.org Such transformations highlight the potential to convert the stable thiazole core into more complex fused-ring systems. researchgate.net
Multi-Step Conversions and Cascade Reactions Involving 2-Benzyl-1,3-thiazole-5-carboxylic Acid
The this compound scaffold serves as a valuable building block in multi-step syntheses and cascade reactions to create more complex molecules. Cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient route to structurally diverse compounds. nih.gov
For example, thiazolium salts, which can be derived from 2-substituted thiazoles, are precursors to N-heterocyclic carbenes (NHCs). These NHCs can act as catalysts or reaction partners in cascade sequences. A cascade bicyclization of o-alkynyl aldehydes with thiazolium salts has been reported to produce densely functionalized indeno[2,1-b]pyrroles. rsc.org
Furthermore, the functional groups on the this compound core can be elaborated in a stepwise fashion. The carboxylic acid at C5 can be converted to an acid hydrazide, which serves as a key intermediate for further functionalization. kau.edu.sa This intermediate can then be reacted with various electrophiles to produce a range of N-substituted derivatives. kau.edu.sa Similarly, the amino group in 2-aminothiazole (B372263) derivatives can be acylated or reacted with other reagents in multi-step sequences to build complex side chains. nih.gov One study described the synthesis of N-[5-R-benzyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamides from N-(5-R-benzyl-1,3-thiazol-2-yl)-2-chloroacetamides in a multi-step process, demonstrating the conversion of a simple thiazole derivative into a more complex, multi-ring system. semanticscholar.org
Computational Chemistry and Theoretical Investigations of 2 Benzyl 1,3 Thiazole 5 Carboxylic Acid Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of 2-Benzyl-1,3-thiazole-5-carboxylic acid. These methods provide a molecular-level understanding that is often challenging to obtain through experimental techniques alone.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of chemical properties. For systems similar to this compound, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties.
Table 1: Representative Predicted Electronic Properties for a Thiazole (B1198619) Derivative using DFT
| Parameter | Value |
|---|---|
| Total Energy | -1904 eV |
| Dipole Moment | 3.5 D |
| Ionization Potential | 6.8 eV |
| Electron Affinity | 1.2 eV |
Note: Data is representative of a substituted thiazole system and not specific to this compound.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.
For a molecule like this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the thiazole ring, indicating these as sites for hydrogen bonding and electrophilic interactions. The hydrogen atom of the carboxylic acid would exhibit a positive potential, making it a likely site for nucleophilic interaction. These maps are instrumental in understanding intermolecular interactions, which is crucial for predicting how the molecule might bind to a biological target.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity.
For thiazole derivatives, FMO analysis helps in understanding their electronic transitions and charge transfer properties. In a typical analysis of a molecule structurally similar to this compound, the HOMO might be localized on the thiazole ring and the benzyl (B1604629) group, while the LUMO could be distributed over the thiazole and carboxylic acid moieties. This distribution would suggest that intramolecular charge transfer is possible upon electronic excitation.
Table 2: Representative Frontier Molecular Orbital Energies for a Thiazole Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.5 |
| HOMO-LUMO Gap | 5.0 |
Note: Values are illustrative for a substituted thiazole system and not specific to this compound.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound, from its conformational preferences to its interactions with biological macromolecules.
The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. This compound possesses several rotatable bonds, including the bond connecting the benzyl group to the thiazole ring and the C-C bond of the carboxylic acid group. Conformational analysis aims to identify the stable conformers of the molecule and to map the potential energy surface associated with rotations around these bonds.
By systematically rotating these bonds and calculating the energy at each step, an energy landscape can be generated. This landscape reveals the low-energy (and therefore more populated) conformations. For this compound, the orientation of the benzyl group relative to the thiazole ring and the planarity of the carboxylic acid group would be key determinants of its conformational preferences. Understanding these preferences is vital for designing molecules that can fit into the specific binding site of a protein.
Protein-ligand docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of a drug's mechanism of action.
Table 3: Hypothetical Docking Results for this compound with a Protein Kinase
| Parameter | Value |
|---|---|
| Binding Energy (kcal/mol) | -8.5 |
| Key Interacting Residues | Val116, Lys68, Asp175 |
| Types of Interactions | Hydrogen bonding, hydrophobic interactions, π-π stacking |
Note: This data is hypothetical and serves to illustrate the output of a typical docking study.
These computational approaches, from quantum chemical calculations to molecular simulations, provide a detailed and multi-faceted understanding of this compound at the molecular level. The insights gained from these theoretical investigations are invaluable for guiding the synthesis of new derivatives with enhanced biological activities and for elucidating their mechanisms of action.
Molecular Dynamics Simulations to Explore Binding Stability and Conformational Changes
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. For systems involving this compound and its derivatives, MD simulations provide critical insights into their interactions with biological targets, such as proteins. These simulations can elucidate the stability of the binding pose of the molecule within a protein's active site and track important conformational changes that occur during the binding process.
In typical MD studies of thiazole derivatives, the initial binding mode is often predicted using molecular docking. Subsequently, an MD simulation, often spanning nanoseconds, is performed to observe the dynamics of the ligand-protein complex. nih.govnih.gov Key analyses performed during these simulations include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). The RMSD of the ligand is monitored to assess the stability of its binding pose; a stable RMSD value over time suggests a stable interaction with the protein. nih.gov For instance, in simulations of benzothiazole (B30560) derivatives, stable RMSD values indicated the reliability of the docking results and the stability of the compound within the active site. nih.gov
Furthermore, MD simulations reveal conformational changes in both the ligand and the protein upon binding. The flexibility of the 2-benzyl group and the orientation of the carboxylic acid function are critical for establishing key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues. biointerfaceresearch.com Analysis of these interactions throughout the simulation helps to identify the key residues responsible for anchoring the molecule in the binding pocket. For example, studies on related benzothiazole-thiazole hybrids have used MD simulations to confirm that specific hydrogen bonds and hydrophobic interactions are maintained, thus ensuring the stability of the complex. biointerfaceresearch.com This information is invaluable for understanding the mechanism of action and for the rational design of more potent derivatives.
Table 1: Representative Data from Molecular Dynamics Simulations of Thiazole Derivatives This table presents hypothetical data representative of typical findings from MD simulations to illustrate the concepts discussed.
| Parameter | Value | Interpretation |
|---|---|---|
| Simulation Time | 100 ns | The total time duration of the simulation. |
| Average Ligand RMSD | 1.5 Å | Indicates high stability of the ligand in the binding pocket. |
| Average Protein RMSF | 2.0 Å | Shows minor fluctuations in the protein backbone, suggesting overall stability. |
| Key H-Bond Interactions | GLU:172, LYS:54 | Residues identified as consistently forming hydrogen bonds with the ligand. |
| Key Hydrophobic Interactions | LEU:83, PHE:173 | Residues forming stable hydrophobic contacts with the benzyl group. |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling methods that aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ymerdigital.com For this compound and its analogs, QSAR is instrumental in designing new derivatives with potentially enhanced biological profiles. researchgate.net
The development of a QSAR model begins with a dataset of thiazole derivatives with known biological activities (e.g., inhibitory concentrations like IC50). physchemres.org The three-dimensional structures of these molecules are generated and optimized to calculate various molecular descriptors. physchemres.org Statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are then employed to build a model that correlates these descriptors with the observed activity.
The predictive power and robustness of the developed QSAR models are rigorously evaluated using internal and external validation techniques. Key statistical metrics include the coefficient of determination (R²), which measures the goodness of fit, and the cross-validated coefficient (Q² or R²cv), which assesses the model's predictive ability. For a series of thiazole derivatives studied as PIN1 inhibitors, an MLR model yielded an R² of 0.76 and an R²test of 0.78, indicating a satisfactory predictive model. An even more robust model was achieved using ANN, which resulted in an R² of 0.98 and an R²test of 0.98. Such validated models can then be used to predict the biological activity of new, untested derivatives of this compound, prioritizing the synthesis of the most promising candidates. nih.gov
Table 2: Statistical Validation of a Sample QSAR Model for Thiazole Derivatives This table shows typical statistical parameters used to validate QSAR models, based on findings from literature.
| Statistical Parameter | Value (MLR Model) | Value (ANN Model) | Description |
|---|---|---|---|
| R² (Coefficient of Determination) | 0.76 | 0.98 | Indicates the proportion of variance in the biological activity that is predictable from the descriptors. |
| R²cv (Cross-validation Coefficient) | 0.63 | 0.99 | Measures the internal predictive ability of the model. |
| R²test (External Validation) | 0.78 | 0.98 | Assesses the model's ability to predict the activity of an external set of compounds. |
| MSE (Mean Squared Error) | 0.039 | 0.013 | Represents the average squared difference between the observed and predicted activities. |
A crucial outcome of QSAR studies is the identification of the specific molecular properties, or descriptors, that have the most significant impact on the biological activity of the compounds. These descriptors can be categorized as electronic, steric, hydrophobic, or topological. ymerdigital.com
For thiazole and related heterocyclic systems, several key descriptors have been shown to influence activity. nih.gov
Hydrophobicity (LogP): The partition coefficient is often a critical factor. For instance, in a QSAR study on certain thiazole derivatives, the lipophilicity descriptor XlogP was found to have a significant correlation with cytotoxic activity. nih.gov
Electronic Properties: Descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO) can be important. These properties relate to the molecule's ability to participate in charge-transfer interactions with its biological target.
Steric/Topological Properties: Descriptors like Molar Refractivity (MR) and shape indices (e.g., kappa indices) often appear in successful QSAR models, highlighting the importance of the molecule's size and shape for fitting into the receptor's binding site. nih.gov
By identifying these key descriptors, researchers can understand which features of the this compound scaffold are most important for its biological function. This knowledge guides the modification of the parent structure—for example, by adding electron-withdrawing groups to alter electronic properties or by modifying substituents on the benzyl ring to optimize hydrophobicity and steric fit.
Table 3: Common Physicochemical Descriptors in QSAR Studies of Thiazole Derivatives This table lists descriptors frequently identified as influential in QSAR models of thiazole-containing compounds.
| Descriptor Class | Descriptor Name | Abbreviation | Physicochemical Property Represented |
|---|---|---|---|
| Hydrophobic | Logarithm of Partition Coefficient | LogP / XlogP | Lipophilicity and ability to cross cell membranes. |
| Electronic | Energy of Lowest Unoccupied Molecular Orbital | E-LUMO | Electron-accepting capability. |
| Electronic | Dipole Moment | µ | Polarity and charge distribution. |
| Steric | Molar Refractivity | MR | Molecular volume and polarizability. |
| Topological | Kappa Shape Index | kaapa2 | Molecular shape and flexibility. |
| Thermodynamic | Hydration Energy | HE | Energy change upon dissolution in water. |
Spectroscopic Property Predictions via Computational Methods
Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules like this compound. tandfonline.com These theoretical calculations can provide valuable information that aids in the structural elucidation and characterization of newly synthesized compounds by correlating theoretical spectra with experimental data. mdpi.com
The process typically involves optimizing the molecular geometry of the compound at a specific level of theory, such as B3LYP with a 6-311G(d,p) basis set. tandfonline.com Following geometry optimization, vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis) can be calculated. scielo.org.za
Vibrational Spectroscopy (FT-IR): Theoretical calculations can predict the vibrational modes of the molecule. The computed frequencies are often scaled by a factor to correct for anharmonicity and computational approximations, allowing for a more accurate comparison with experimental FT-IR spectra. tandfonline.com
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. mdpi.commdpi.com These predicted shifts are highly valuable for assigning the signals in experimental NMR spectra to specific atoms within the molecule. mdpi.com
Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra by predicting the vertical excitation energies and oscillator strengths of electronic transitions. scielo.org.za These calculations help to interpret the experimental UV-Vis spectrum, assigning absorption bands to specific electronic transitions, such as π-π* or n-π* transitions, within the molecule's chromophore. tandfonline.comscielo.org.za The effect of different solvents on the absorption spectra can also be modeled using methods like the Polarizable Continuum Model (PCM). scielo.org.za
Table 4: Predicted Spectroscopic Data for a Thiazole Carboxylic Acid Analog This table presents hypothetical but representative data for a thiazole derivative, illustrating the output of computational spectroscopic predictions.
| Spectroscopic Data | Predicted Value | Corresponding Transition / Assignment |
|---|---|---|
| ¹H NMR Chemical Shift | δ 7.5-7.9 ppm | Protons on the benzyl ring |
| ¹³C NMR Chemical Shift | δ 165 ppm | Carboxylic acid carbon (C=O) |
| FT-IR Frequency | 1710 cm⁻¹ (scaled) | C=O stretching of the carboxylic acid |
| UV-Vis λmax (TD-DFT) | 285 nm | π-π* transition within the thiazole ring |
Mechanistic Biological Activities of 2 Benzyl 1,3 Thiazole 5 Carboxylic Acid Derivatives
Enzyme Inhibition Studies
Derivatives of the 2-benzyl-1,3-thiazole-5-carboxylic acid scaffold have been evaluated against several enzyme targets, revealing a range of inhibitory activities. These studies provide insights into the structure-activity relationships that govern the potency and selectivity of these compounds.
Xanthine Oxidase Inhibition Mechanisms
Xanthine oxidase (XO) is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overactivity of this enzyme can lead to hyperuricemia, a precursor to gout. Several derivatives of this compound have been investigated as XO inhibitors, often designed as analogs of the approved drug Febuxostat, which also contains a thiazole (B1198619) ring.
A series of 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid derivatives were designed with a methylene (B1212753) amine spacer between the phenyl and thiazole rings. This modification was intended to introduce a heteroatom to encourage hydrogen bonding within the active site of the xanthine oxidase enzyme. nih.govnih.gov In vitro screening of these compounds identified several potent inhibitors. nih.govnih.gov For instance, specific derivatives demonstrated significant XO inhibitory activity, with IC50 values in the low micromolar range. nih.govnih.gov
Similarly, a series of substituted 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives were synthesized and evaluated. biosynth.com In vitro studies found that compounds with electron-withdrawing groups, such as a para-fluoro or para-chloro substitution on the benzamido ring, exhibited excellent XO inhibitory activity. biosynth.comgoogleapis.com Enzyme kinetics studies on the most potent of these derivatives indicated a mixed-type inhibition mechanism. biosynth.comgoogleapis.com This suggests the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.
Table 1: In Vitro Xanthine Oxidase Inhibitory Activity of Thiazole-5-Carboxylic Acid Derivatives
| Compound Series | Specific Derivative | IC50 (μM) | Reference |
|---|---|---|---|
| 2-(Substituted benzylamino)-4-methylthiazole-5-carboxylic acid | Compound 5j | 3.6 | nih.govnih.gov |
| Compound 5k | 8.1 | nih.govnih.gov | |
| Compound 5l | 9.9 | nih.govnih.gov | |
| 2-Benzamido-4-methylthiazole-5-carboxylic acid | Compound 5b (p-fluoro) | 0.57 | biosynth.comgoogleapis.com |
| Compound 5c (p-chloro) | 0.91 | biosynth.comgoogleapis.com |
Cholinesterase (AChE and BChE) Inhibition Studies
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the management of Alzheimer's disease. Research into thiazole derivatives has revealed their potential as cholinesterase inhibitors.
A study of benzimidazole-based thiazole derivatives showed significant in vitro inhibitory potential against both AChE and BChE. medchemexpress.com Although not 2-benzyl derivatives, this study highlights the capacity of the thiazole scaffold to interact with cholinesterase enzymes. The inhibitory activities were found to be influenced by the nature, number, and position of substituents on the phenyl rings, with some analogues showing potency in the sub-micromolar range, even surpassing the standard drug Donepezil. medchemexpress.com
Another series of 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one derivatives incorporating a thiadiazole moiety demonstrated potent and selective inhibition against AChE. researchgate.net Two compounds, in particular, showed IC50 values of 0.027 µM and 0.025 µM against AChE, which were comparable to the reference drug donepezil (IC50 = 0.021 µM). researchgate.net While these are not direct derivatives of the title compound, they underscore the potential of related heterocyclic systems in AChE inhibition.
Table 2: In Vitro Cholinesterase Inhibitory Activity of Thiazole-Related Derivatives
| Compound Series | Enzyme | IC50 Range (μM) | Reference |
|---|---|---|---|
| Benzimidazole-based thiazoles | AChE | 0.10 - 11.10 | medchemexpress.com |
| BChE | 0.20 - 14.20 | medchemexpress.com | |
| 2H-Benzo[b] nih.govnih.govthiazin-3(4H)-one derivatives | AChE (Compound 3i) | 0.027 | researchgate.net |
| AChE (Compound 3j) | 0.025 | researchgate.net |
Carbonic Anhydrase (CA) Inhibitory Activity
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in numerous physiological processes, and their inhibition has therapeutic applications. Specific isoforms, such as CA-III, are found predominantly in skeletal muscle.
Studies on sulfonamide derivatives of benzo[d]thiazole have shown significant CA inhibitory activity. wikipedia.orgnih.gov A series of benzo[d]thiazole-5- and 6-sulfonamides were investigated for their inhibition of several human (h) CA isoforms, including the cytosolic hCA I and II and the transmembrane, tumor-associated hCA IX. wikipedia.orgnih.gov The research identified several potent, isoform-selective inhibitors with activities in the subnanomolar to low nanomolar range against hCA II, VII, and IX. wikipedia.orgnih.gov While these studies did not specifically focus on CA-III, they establish the benzothiazole (B30560) sulfonamide scaffold as a potent pharmacophore for CA inhibition. The sharp structure-activity relationship observed indicates that minor structural modifications can lead to significant changes in inhibitory potency and selectivity. wikipedia.orgnih.gov
Farnesyl Transferase and Arginine Methyl Transferase Inhibition Investigations
Farnesyltransferase (FTase) is an enzyme that attaches a farnesyl group to proteins, a critical step for the function of proteins like Ras, which is implicated in cancer. nih.govnih.gov Thiazole-containing skeletons are among the various chemical structures that have been developed as farnesyltransferase inhibitors (FTIs). nih.gov These inhibitors are designed to block the post-translational modification of Ras, thereby interfering with its signaling functions. nih.gov While the broader class of thiazole derivatives has been explored for this target, specific mechanistic investigations focusing on this compound derivatives as FTase inhibitors are not extensively documented in the available literature.
Protein arginine methyltransferases (PRMTs) are enzymes that play a crucial role in cellular processes by methylating arginine residues on proteins. nih.govnih.gov The dysregulation of PRMTs, particularly PRMT5, is linked to various cancers, making them an attractive therapeutic target. mdpi.com The discovery of PRMT5 inhibitors has led to the exploration of various chemical scaffolds. However, based on a review of the current literature, derivatives of this compound have not been a primary focus of investigation as inhibitors of arginine methyltransferases.
In vitro Studies on Other Enzyme Targets
Beyond the more commonly studied enzymes, derivatives of the thiazole-5-carboxylate core have been investigated for their effects on other cellular targets. One such target is the human kinesin HSET (also known as KIFC1), a motor protein involved in mitotic spindle organization.
In a high-throughput screening study, a novel 2-(3-benzamidopropanamido)thiazole-5-carboxylate was discovered to have micromolar in vitro inhibitory activity against HSET. Further optimization of this initial hit led to the development of ATP-competitive compounds with potent nanomolar biochemical activity and high selectivity against other mitotic kinesins like Eg5. These inhibitors were shown to induce a multipolar phenotype in cancer cells with extra centrosomes, confirming their mechanism of action by disrupting HSET's function of clustering centrosomes.
Table 3: In Vitro HSET (KIFC1) Inhibitory Activity of Thiazole-5-Carboxylate Derivatives
| Compound Series | Activity | Potency | Reference |
|---|---|---|---|
| 2-(3-Benzamidopropanamido)thiazole-5-carboxylate | Initial Hit | Micromolar (µM) | |
| Optimized Derivatives | ATP-competitive | Nanomolar (nM) |
Antimicrobial Activity Investigations (In vitro)
The 1,3-thiazole nucleus is a core component of many compounds exhibiting a wide range of antimicrobial activities. Various derivatives have been synthesized and tested against Gram-positive and Gram-negative bacteria as well as fungal strains.
One study developed a series of 1,3-thiazole and benzo[d]thiazole derivatives and evaluated their in vitro antimicrobial activity. Certain benzo[d]thiazole derivatives displayed significant antibacterial and antifungal activity at concentrations of 50–75 μg/mL against strains like methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Aspergillus niger.
Another investigation into 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones reported potent antibacterial activity, with some compounds being significantly more potent than the reference antibiotics ampicillin and streptomycin against several bacterial pathogens. nih.gov One derivative exhibited bacteriostatic activity at concentrations of 43.3–86.7 µM and bactericidal activity at 86.7–173.4 μM. nih.gov The study also found that all tested compounds showed very good antifungal activity, with the most active compound having a minimum inhibitory concentration (MIC) range of 59.6–119.2 μM. nih.gov
Table 4: In Vitro Antimicrobial Activity of Thiazole Derivatives
| Compound Series | Organism | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| Benzo[d]thiazole derivatives | MRSA | Significant Activity Conc. | 50-75 µg/mL | |
| E. coli | Significant Activity Conc. | 50-75 µg/mL | ||
| A. niger | Significant Activity Conc. | 50-75 µg/mL | ||
| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | Various Bacteria (Compound 7) | MIC | 43.3-86.7 µM | nih.gov |
| Various Bacteria (Compound 7) | MBC | 86.7-173.4 µM | nih.gov | |
| Various Fungi (Compound 10) | MIC | 59.6-119.2 µM | nih.gov |
Antibacterial Mechanisms against Gram-Positive and Gram-Negative Strains
Thiazole derivatives, including those related to a this compound scaffold, have been investigated for their antibacterial properties. The mechanisms of action often involve the inhibition of essential bacterial enzymes. For instance, certain benzothiazole derivatives have been identified as potent inhibitors of DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication. nih.govacs.org Specifically, benzothiazole ethyl urea compounds demonstrated powerful inhibition of the ATPase activity of E. coli DNA gyrase and topoisomerase IV, with IC₅₀ values ranging from 0.0033 to 0.046 μg/mL. nih.govacs.org This dual-target capability may contribute to a lower frequency of resistance development. nih.govacs.org
The antibacterial efficacy of these compounds is influenced by the nature and position of various substituents on the thiazole and associated rings. nih.gov Dichloropyrazole-based benzothiazole analogues have shown better inhibitory activity against Gram-positive strains (MIC = 0.0156–0.25 µg/mL) compared to Gram-negative strains (MIC = 1–4 µg/ml). nih.gov The presence of a methoxy thiophene-3-yl moiety at the 7th position of the benzothiazole was found to enhance this activity. nih.gov Similarly, N-(4-(2-(4-chlorobenzylthiazol-4-yl)phenyl)-2-(4-chlorobenzyl)-4-methylthiazole-5-carboxamide was found to be active against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria. researchgate.net Other studies have shown that benzothiazole derivatives of isatin displayed greater activity against Gram-negative strains than Gram-positive ones. nih.gov For example, one such derivative showed excellent activity against E. coli (MIC = 3.1 μg/ml) and P. aeruginosa (MIC = 6.2 μg/ml). nih.gov
Other identified mechanisms of antibacterial action for related thiazole structures include the inhibition of peptide deformylase, aldose reductase, dihydroorotase, and dialkylglycine decarboxylase. nih.gov
Table 1: Antibacterial Activity of Selected Thiazole Derivatives
| Compound Type | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Dichloropyrazole-based benzothiazole analogue | Gram-positive strains | 0.0156–0.25 µg/mL | nih.gov |
| Dichloropyrazole-based benzothiazole analogue | Gram-negative strains | 1–4 µg/mL | nih.gov |
| Benzothiazole clubbed isatin derivative (41c) | E. coli | 3.1 μg/ml | nih.gov |
| Benzothiazole clubbed isatin derivative (41c) | P. aeruginosa | 6.2 μg/ml | nih.gov |
| Chlorophenyl derivative (33h) | Staphylococcus saprophyticus | 2 μg/mL | nih.gov |
Antifungal Activity Evaluations
Derivatives of the 1,3-thiazole scaffold have demonstrated notable antifungal properties, particularly against various Candida species. mdpi.com Research has shown that 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives are generally more potent than their counterparts lacking the C₂-hydrazone linkage. mdpi.com For example, two compounds from this series, 7a and 7e, exhibited significant inhibitory activity against the pathogenic C. albicans strain, with Minimum Inhibitory Concentration (MIC) values of 7.81 μg/mL and 3.9 μg/mL, respectively. mdpi.com These values are substantially lower than that of the reference drug fluconazole (15.62 μg/mL). mdpi.com
The mechanism for this antifungal action is often attributed to the inhibition of fungal lanosterol C14α-demethylase, a key enzyme in the biosynthesis of ergosterol, which is an essential component of the fungal cell membrane. mdpi.commdpi.com Molecular docking studies support the affinity of these thiazole derivatives for this target enzyme. mdpi.com The substitution of the nitrogen atom of the thiazolidine ring with an alkoxycarbonyl or benzoyl group has been shown to significantly increase antifungal activity against both yeast and filamentous fungi. mdpi.com In contrast, some structural modifications, such as substituting alkyl groups with phenyl or benzyl (B1604629) radicals, can negatively affect antimicrobial activity. mdpi.com
In addition to activity against Candida, some 1,3-thiazole derivatives have been evaluated against other fungal strains like Aspergillus niger. nih.gov Benzo[d]thiazole derivatives, in particular, have shown significant antifungal activity at concentrations of 50–75 μg/mL. nih.gov
**Table 2: Antifungal Activity of Selected Thiazole Derivatives against *C. albicans***
| Compound | Organism | Activity (MIC) | Reference |
|---|---|---|---|
| Compound 7a (2-hydrazinyl-4-phenyl-1,3-thiazole derivative) | C. albicans | 7.81 μg/mL | mdpi.com |
| Compound 7e (2-hydrazinyl-4-phenyl-1,3-thiazole derivative) | C. albicans | 3.9 μg/mL | mdpi.com |
| Fluconazole (Reference Drug) | C. albicans | 15.62 μg/mL | mdpi.com |
| 2-hydroxy-3,5-dichloro derivative 12e | C. albicans ATCC 24433 | 0.125–0.5 mg/L | mdpi.com |
Antiviral Activity Assessments (e.g., Hepatitis C, Influenza)
Hepatitis C Virus (HCV): Thiazole-based compounds have been identified as potent inhibitors of HCV replication. One of the primary mechanisms involves the allosteric inhibition of the HCV RNA-dependent RNA polymerase (RdRP), a critical enzyme for the viral life cycle. nih.gov Benzimidazole-based inhibitors, which can be structurally related to the broader class of heterocyclic compounds including thiazoles, have been shown to bind to a surface GTP-binding site on the polymerase, validating it as a target. nih.gov Certain thiazolide derivatives, such as Nitazoxanide (NTZ) and its 5'-Cl analogue, have demonstrated comparable in vitro activity against HCV genotypes 1A and 1B. nih.gov
Influenza Virus: Thiazole derivatives have also shown promise as anti-influenza agents. Nitazoxanide, originally an antiprotozoal agent, was later identified as a first-in-class broad-spectrum antiviral drug and has been repurposed for treating influenza. arkat-usa.org The mechanism of action for some benzoic acid derivatives has been linked to the inhibition of neuraminidase (NA), an enzyme that facilitates the release of new virus particles from infected cells. nih.gov One such compound, NC-5, inhibited influenza A viruses (H1N1 and H3N2) and an oseltamivir-resistant H1N1 strain, with EC₅₀ values around 33 μM. nih.gov This compound was shown to suppress viral NP and M1 protein expression during the late stages of viral biosynthesis and inhibit NA activity. nih.gov Other studies have identified nitrobenzoxadiazole derivatives that inhibit viral replication at low micromolar concentrations, potentially by targeting the viral RNA polymerase. nih.gov
Table 3: Antiviral Activity of Selected Heterocyclic Derivatives
| Compound | Virus | Activity | Mechanism | Reference |
|---|---|---|---|---|
| Benzimidazole-based inhibitor (Compound A) | Hepatitis C Virus (HCV) | IC₅₀ ≈ 0.35 μM | Allosteric inhibition of RNA-dependent RNA polymerase | nih.gov |
| NC-5 (Benzoic acid derivative) | Influenza A (H1N1) | EC₅₀ = 33.6 μM | Neuraminidase inhibition | nih.gov |
| NC-5 (Benzoic acid derivative) | Influenza A (H1N1-H275Y, Oseltamivir-resistant) | EC₅₀ = 32.8 μM | Neuraminidase inhibition | nih.gov |
| Nitrobenzoxadiazole (Compound 12) | Influenza A (H1N1) | IC₅₀ = 5.1 μM | Inhibition of viral replication | nih.gov |
Anti-Inflammatory Mechanisms (In vitro)
Modulation of Cytokine Release (e.g., TNFα, IL-8)
Derivatives containing indole-2-formamide benzimidazole[2,1-b]thiazole structures have been synthesized and evaluated for their ability to modulate the release of pro-inflammatory cytokines in vitro. nih.gov In studies using lipopolysaccharide (LPS)-induced RAW264.7 cells, a model for inflammation, many of these compounds effectively inhibited the release of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov The introduction of electron-withdrawing groups at the amino position was found to enhance this inhibitory activity. nih.gov Compound 13b from one such study exhibited the most potent anti-inflammatory effects among the tested series. nih.gov
Inhibition of Inflammatory Mediators and Pathways
The anti-inflammatory properties of 4-benzyl-1,3-thiazole derivatives have been linked to the dual inhibition of the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, which are central to the arachidonic acid cascade that produces inflammatory mediators like prostaglandins and leukotrienes. tandfonline.comtandfonline.com Darbufelone, a dual COX/LOX inhibitor with a thiazole scaffold, has served as a lead molecule for designing novel anti-inflammatory agents. tandfonline.comtandfonline.comnih.gov
Studies on these derivatives have shown that substitutions at the second and fifth positions of the thiazole ring are critical for activity. tandfonline.comtandfonline.com A carbalkoxy amino group at the second position and a para-substituted phenyl carbonyl group at the fifth position both contribute to the anti-inflammatory effect. tandfonline.com One of the most active compounds, RS31, incorporates these features. tandfonline.comnih.gov The mechanism of some benzofuran-heterocycle hybrids has been linked to the inhibition of the NF-κB and MAPK signaling pathways, which are critical regulators of inflammatory responses. mdpi.com Certain compounds were shown to significantly inhibit the overexpression of NO in LPS-stimulated cells. mdpi.com
Investigations into Other Mechanistic Biological Activities
Beyond their antimicrobial and anti-inflammatory roles, thiazole-5-carboxylic acid derivatives have been explored for other therapeutic applications. A series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed as potential anti-tumor drugs based on the structure of dasatinib (B193332). nih.gov One compound, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d), showed high antiproliferative potency against human K563 leukemia cells, comparable to dasatinib. nih.gov However, its activity was significantly lower against mammary and colon carcinoma cells, suggesting a degree of selectivity. nih.gov
Additionally, 2-(substituted benzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid derivatives have been designed as inhibitors of xanthine oxidase, an enzyme involved in the pathogenesis of gout. nih.gov Several compounds in this series demonstrated potent xanthine oxidase inhibitory activities with IC₅₀ values in the low micromolar range (e.g., 3.6, 8.1, and 9.9 μM for compounds 5j, 5k, and 5l, respectively). nih.gov Some of these compounds also exhibited moderate antioxidant activity as free radical scavengers. nih.gov
Antischistosomal Activity Studies (In vitro)
Thiazole derivatives have been identified as promising candidates for the development of new treatments for schistosomiasis, a parasitic disease caused by trematodes of the genus Schistosoma. plos.org The limitations of the current primary treatment, praziquantel, including its ineffectiveness against juvenile schistosomes and reports of reduced cure rates, necessitate the exploration of new therapeutic agents. mdpi.com In vitro studies have demonstrated the schistosomicidal properties of various thiazole-containing compounds.
One study investigated a series of aryl-thiazole derivatives and found that they significantly impacted the survival, motility, and egg-laying capacity of Schistosoma mansoni adult worms. plos.orgnih.gov Specifically, compounds designated as NJ05 and NJ07 reduced the viability of schistosomula by 30% at a concentration of 6.25 μM after five days of in vitro treatment. A combination of both compounds resulted in a more pronounced effect, reducing viability by 75%. plos.org Furthermore, at a concentration of 50 μM, NJ05 and NJ07 decreased the motility of adult worms to 30–50% of the control group. plos.org Scanning electron microscopy revealed severe damage to the tegument of adult worms treated with these compounds, including the formation of bulges and blisters. plos.org
Another investigation focused on phthalyl thiazole derivatives, with one compound, LpQM-45, causing significant ultrastructural alterations and destruction of the tegument in both male and female worms. nih.gov Compounds composed of thiazole and phthalimide led to 100% mortality of the worms starting from 144 hours of exposure and inhibited pairing and oviposition. nih.gov These findings underscore the potential of thiazole derivatives as a basis for the development of new antischistosomal drugs. plos.orgnih.gov
Interactive Data Table: In vitro Antischistosomal Activity of Thiazole Derivatives
| Compound | Concentration (μM) | Effect on S. mansoni | Reference |
| NJ05 | 6.25 | 30% decrease in schistosomula viability | plos.org |
| NJ07 | 6.25 | 30% decrease in schistosomula viability | plos.org |
| NJ05 + NJ07 | 6.25 | 75% decrease in schistosomula viability | plos.org |
| NJ05 | 50 | Reduced adult worm motility to 30-50% | plos.org |
| NJ07 | 50 | Reduced adult worm motility to 30-50% | plos.org |
| LpQM-45 | Not specified | Significant ultrastructural alterations in adult worms | nih.gov |
Anticonvulsant Mechanisms of Action (In vitro/in silico)
The thiazole scaffold is a recognized pharmacophore in the development of anticonvulsant agents, with its activity attributed to its ability to act as a constrained pharmacophore at receptor sites. biointerfaceresearch.com In silico and in vitro studies have been employed to predict and evaluate the anticonvulsant potential of novel thiazole derivatives. biointerfaceresearch.combohrium.com
Molecular docking studies have suggested that certain thiopyrano[2,3-d]thiazole derivatives exhibit a strong affinity for the GABA-A receptor, a key target in the management of epilepsy. bohrium.com This interaction is a plausible mechanism for their observed anticonvulsant effects in preclinical models. bohrium.com The computational predictions are often followed by in vivo testing, such as the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) seizure models, to confirm the anticonvulsant activity. biointerfaceresearch.comnih.gov
For instance, a series of novel thiazolidin-4-one substituted thiazoles were designed and synthesized, with their antiepileptic potency predicted using molecular docking. biointerfaceresearch.com Subsequent in vivo testing confirmed that these derivatives displayed varying degrees of antiepileptic potency. biointerfaceresearch.com Similarly, another study on thiopyrano[2,3-d]thiazole derivatives identified compounds with significant anticonvulsant effects in the scPTZ test, with one compound showing activity equivalent to the reference drug, sodium valproate. bohrium.com These studies highlight the utility of a combined in silico and in vitro/in vivo approach to identify and validate the anticonvulsant mechanisms of thiazole derivatives.
Anti-Proliferative Activity on Cancer Cell Lines (In vitro cellular assays)
Thiazole derivatives have demonstrated significant anti-proliferative activity against a variety of cancer cell lines through diverse mechanisms of action. nih.govresearchgate.net These compounds can induce apoptosis, disrupt the cell cycle, and inhibit key enzymes involved in cancer progression. nih.govnih.gov
In vitro studies have shown that certain 2-amino-5-benzylthiazole derivatives can induce apoptosis in human leukemia cells. ukrbiochemjournal.org This is achieved by promoting the cleavage of PARP1 and caspase 3, increasing the levels of the pro-apoptotic protein Bim and the endonuclease EndoG, and decreasing the level of the anti-apoptotic protein Bcl-2. ukrbiochemjournal.org These derivatives were also found to cause DNA single-strand breaks and fragmentation without directly binding to or intercalating with DNA. ukrbiochemjournal.org
Other thiazole derivatives have been shown to exert their anti-proliferative effects by targeting specific signaling pathways. For example, some derivatives have been found to inhibit VEGFR-2, a tyrosine kinase receptor crucial for tumor angiogenesis and growth. mdpi.commdpi.com One study reported a compound with an IC50 of 0.15 µM for VEGFR-2 inhibition. mdpi.com The anti-proliferative activity is often assessed using the MTT assay across various cancer cell lines, including breast (MCF-7, MDA-MB-231), liver (HepG2), and colon (HCT-116) cancer cells. researchgate.netmdpi.com
Cell cycle analysis has revealed that some thiazole derivatives can cause cell cycle arrest at different phases. For instance, one compound was shown to induce S phase arrest in HCT-116 and HeLa cells, and G2/M phase arrest in MCF-7 cells. researchgate.net This arrest in the cell cycle is a key mechanism that prevents the proliferation of cancer cells.
Interactive Data Table: Anti-Proliferative Activity of Selected Thiazole Derivatives
| Cell Line | Compound Type | Observed Effect | IC50 (µM) | Reference |
| Human Leukemia | 2-amino-5-benzylthiazole | Apoptosis induction | Not specified | ukrbiochemjournal.org |
| MCF-7 (Breast) | Thiazole derivative | VEGFR-2 inhibition | 2.57 ± 0.16 | mdpi.com |
| HepG2 (Liver) | Thiazole derivative | Anti-proliferative activity | 7.26 ± 0.44 | mdpi.com |
| HCT-116 (Colon) | Thiazole derivative | S phase cell cycle arrest | Not specified | researchgate.net |
| MDA-MB-231 (Breast) | 4-amino-5-aroylthiazole | Antiproliferative activity | 5.7 - 12.2 | mdpi.com |
Mechanisms of Free Radical Scavenging Activity
Certain this compound derivatives have been investigated for their ability to act as free radical scavengers. nih.gov This antioxidant activity is an important therapeutic property, as oxidative stress is implicated in a wide range of diseases. mdpi.com The mechanism of free radical scavenging often involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it. researchgate.net
A study on a series of 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid derivatives evaluated their free radical scavenging activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. nih.gov In this assay, the ability of the compounds to donate a hydrogen atom to the stable DPPH radical is measured by a decrease in absorbance. Several compounds in this series demonstrated moderate antioxidant activities, with IC50 values in the micromolar range. nih.gov For example, compounds 5k, 5n, and 5p had IC50 values of 15.3, 17.6, and 19.6 μM, respectively. nih.gov
The structural features of these molecules, including the presence of the thiazole ring and the substituted benzylamino group, are believed to contribute to their radical scavenging potential. The heteroatoms in the thiazole ring and the amine linker can participate in stabilizing the resulting radical species after hydrogen donation. nih.gov This activity, often coupled with other biological functions like enzyme inhibition, makes these compounds interesting candidates for multi-target drug design. nih.govnih.gov
Structure-Activity Relationship (SAR) Analysis for Mechanistic Understanding
Impact of Benzyl Substituents on Biological Potency and Selectivity
The nature and position of substituents on the benzyl moiety of this compound and related derivatives play a critical role in determining their biological potency and selectivity. nih.gov Structure-activity relationship (SAR) studies have shown that modifications to the phenyl ring of the benzyl group can significantly influence the anti-proliferative and enzyme inhibitory activities of these compounds. nih.govnih.gov
In a series of 2-substituted-4-amino-5-aroylthiazoles, the substitution pattern on the phenyl ring of the benzylamino or phenylethylamino moiety at the 2-position was found to be important for antiproliferative activity. nih.gov The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the phenyl ring can alter the electronic properties and steric bulk of the molecule, thereby affecting its interaction with biological targets. nih.gov For example, a p-chlorobenzylamino derivative and p-chloro and p-methoxyphenethylamino analogues were among the most active compounds against U-937 and SK-MEL-1 cancer cell lines. mdpi.com
Similarly, in the context of N-acylated 2-amino-5-benzyl-1,3-thiazoles, the substituents on the benzyl group influenced their anticancer activity against human glioblastoma U251 cells. nih.gov The presence of specific groups can enhance the binding affinity of the molecule to its target protein, leading to increased potency. These SAR studies are crucial for the rational design of more effective and selective therapeutic agents based on the thiazole scaffold.
Role of the Carboxylic Acid Moiety in Receptor Binding
The carboxylic acid group at the 5-position of the thiazole ring is a key functional group that can significantly influence the biological activity of these derivatives, particularly their ability to bind to receptors and enzymes. nih.gov This acidic moiety can participate in crucial interactions such as hydrogen bonding and ionic interactions with amino acid residues in the active site of a target protein.
For instance, in the development of xanthine oxidase inhibitors, the carboxylic acid group is often designed to mimic the binding of the natural substrate. nih.gov It can form strong hydrogen bonds with key residues, thereby anchoring the inhibitor within the active site. The importance of the carboxylic acid on an amide side chain was highlighted in another study, where its replacement with other functional groups like amides, alcohols, or tetrazoles resulted in a loss of activity. nih.gov
Furthermore, the inclusion of a carboxylic acid can also improve the pharmacokinetic properties of a compound, such as its solubility. nih.gov The ability of the carboxylate group to engage in specific binding interactions is a critical consideration in the design of potent and selective inhibitors targeting various enzymes and receptors. sciepub.com
Influence of Other Thiazole Ring Substituents on Biological Activity
The biological activity of this compound derivatives is significantly modulated by the nature and position of substituents on the thiazole ring itself. Medicinal chemistry campaigns often focus on modifying the C2 and C4 positions of the thiazole core to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on analogous compounds reveal that even minor alterations to the thiazole heterocycle can lead to substantial changes in biological effect.
Influence of C4-Position Substituents
The C4 position of the thiazole ring is a critical site for substitution, with various alkyl and aryl groups being explored to enhance biological activity. A methyl group at this position is a common feature in many biologically active thiazole derivatives. For instance, Febuxostat, a potent xanthine oxidase inhibitor, incorporates a 4-methyl-1,3-thiazole-5-carboxylic acid core structure. nih.govnih.gov This highlights the compatibility of small alkyl groups at the C4 position for interaction with certain biological targets.
Research into other therapeutic areas has shown that larger and more complex substituents at the C4 position can also confer potent activity. In the development of novel anticancer agents, derivatives of N-(5-benzylthiazol-2-yl)acetamide have been synthesized with a bulky tert-butyl group at the C4 position, resulting in compounds with significant antiproliferative activity. researchgate.net
Furthermore, the introduction of aryl substituents at the C4 position has been shown to be a viable strategy for enhancing antimicrobial properties. A study on a series of thiazole derivatives demonstrated that the presence of a p-bromophenyl group at the C4 position led to an increase in both antifungal and antituberculosis activities. mdpi.com This suggests that the steric bulk and electronic properties of an aryl ring at this position can be tuned to achieve desired biological outcomes.
The table below summarizes the influence of various C4-substituents on the biological activity of different thiazole-based scaffolds, as reported in selected studies.
| Core Scaffold | C4-Substituent | Biological Activity | Reference |
| 2-Aryl-1,3-thiazole-5-carboxylic acid | Methyl | Xanthine Oxidase Inhibition | nih.govnih.gov |
| N-(5-benzylthiazol-2-yl)acetamide | tert-Butyl | Anticancer | researchgate.net |
| 2-(Pyrazolin-1-yl)-thiazole | p-Bromophenyl | Antimicrobial (Antifungal, Antituberculosis) | mdpi.com |
This table is for illustrative purposes and shows the effect of C4-substituents on different, but related, thiazole scaffolds.
Influence of C2-Position Substituents
While the parent compound of interest features a benzyl group at the C2 position, SAR studies on related thiazole cores underscore the importance of this position in defining biological activity. The nature of the substituent at C2 directly influences the molecule's interaction with its target protein.
In a series of 4-benzyl-1,3-thiazole derivatives developed as potential anti-inflammatory agents, the C2 position was modified to bear either aryl amino or carbalkoxy amino side chains. tandfonline.comresearchgate.net The study found that the biological activity was sensitive to these changes, with the carbalkoxy amino series generally exhibiting better anti-inflammatory effects than the phenyl amino series. tandfonline.comresearchgate.net
Similarly, in the pursuit of novel metallo-β-lactamase inhibitors, researchers synthesized 2-substituted 4,5-dihydrothiazole-4-carboxylic acids. researchgate.net The investigation into various alkyl and aryl substituents at the C2 position revealed that modifications to this part of the molecule significantly altered the inhibitory potency against the enzyme. researchgate.net These findings collectively indicate that the C2 substituent is a key determinant of the biological activity profile of thiazole derivatives.
The table below illustrates how different C2-substituents in various thiazole scaffolds can impact their biological function.
| Core Scaffold | C2-Substituent | Biological Activity | Reference |
| 4-Benzyl-1,3-thiazole | Carbalkoxy amino > Aryl amino | Anti-inflammatory | tandfonline.comresearchgate.net |
| 4,5-Dihydrothiazole-4-carboxylic acid | Various Alkyl/Aryl groups | Metallo-β-lactamase Inhibition | researchgate.net |
This table is for illustrative purposes and shows the effect of C2-substituents on different, but related, thiazole scaffolds.
2 Benzyl 1,3 Thiazole 5 Carboxylic Acid As a Scaffold in Chemical Synthesis
Role as a Building Block for Complex Organic Molecules
2-Benzyl-1,3-thiazole-5-carboxylic acid serves as a fundamental starting material for the synthesis of more elaborate molecular architectures. The carboxylic acid group is the primary site for chemical modification, most commonly through amide bond formation. enamine.net This reaction allows for the coupling of the thiazole (B1198619) scaffold to a wide array of amines, peptides, or other amine-containing molecules, effectively building complexity from a simple, stable core.
Key reactions involving the carboxylic acid moiety include:
Amidation: Reaction with various primary or secondary amines to form amides. This is a cornerstone of medicinal chemistry for linking molecular fragments.
Esterification: Conversion to esters, which can alter the compound's solubility and serve as intermediates for further reactions.
Reduction: The carboxylic acid can be reduced to a primary alcohol, providing a different functional group for subsequent synthetic steps.
The thiazole ring itself is a privileged scaffold in drug discovery, and its presence provides a stable, aromatic core that can be further functionalized in more advanced synthetic routes. lifechemicals.com The benzyl (B1604629) group at the C2 position also offers a site for potential modification, such as substitution on the phenyl ring, allowing for the generation of diverse analogs.
Integration into Heterocyclic Systems and Polycyclic Compounds
The structure of this compound is a valuable precursor for creating larger, more complex heterocyclic and polycyclic systems. While the thiazole ring is generally stable, synthetic strategies can be designed to build additional rings onto this core.
Methods for integration include:
Annulation Reactions: Functional groups can be installed on the benzyl ring or derived from the carboxylic acid to facilitate ring-closing reactions, leading to fused polycyclic systems where the thiazole is part of a larger, rigid structure.
Cross-Coupling Reactions: The thiazole or benzyl ring can be prepared with a halogen substituent (e.g., bromine) to participate in palladium-catalyzed cross-coupling reactions (like Suzuki or Stille coupling), linking the scaffold to other aromatic or heterocyclic rings. acs.org
Multi-component Reactions: The thiazole scaffold can be synthesized via multi-component reactions, which assemble complex products from three or more starting materials in a single step, incorporating the 2-benzyl and 5-carboxylic acid motifs into a larger heterocyclic framework from the outset. bepls.com
These strategies are employed to construct novel molecular frameworks, where the thiazole unit imparts specific electronic and conformational properties to the final polycyclic compound. The synthesis of fused bicyclic amides and other complex systems often relies on such building-block approaches. acs.org
Use in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry aims to rapidly synthesize large numbers of related compounds, known as a chemical library, for screening in drug discovery and materials science. This compound is an ideal scaffold for this purpose due to its functional handle suitable for parallel synthesis. enamine.netnih.gov
The primary point of diversification is the carboxylic acid group. enamine.net A library of compounds can be generated by reacting the single thiazole scaffold with a large collection of different amines to produce a library of amides. This approach was used to create a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives in a systematic combinatorial chemical approach. nih.gov
A typical combinatorial strategy involves:
Scaffold Synthesis: Preparation of the core this compound.
Parallel Amidation: The scaffold is distributed into an array of reaction vessels.
Diversification: A different amine building block is added to each vessel, leading to a library where each member shares the same thiazole core but has a unique amide side chain.
Furthermore, a second level of diversity can be introduced by using a variety of substituted benzyl groups during the initial synthesis of the thiazole scaffold. This "two-dimensional" approach allows for the rapid exploration of the chemical space around the core structure, which is crucial for structure-activity relationship (SAR) studies. nih.gov
Design of Peptidomimetics Incorporating the Thiazole-5-carboxylic Acid Moiety
Peptidomimetics are molecules designed to mimic the structure and function of peptides but with improved properties such as metabolic stability and bioavailability. longdom.org The rigid, five-membered thiazole ring is an excellent scaffold for mimicking secondary protein structures, particularly β-turns. rsc.org
The thiazole-5-carboxylic acid moiety is central to this application. Its key features for peptidomimetic design are:
Structural Rigidity: The planar, aromatic thiazole ring acts as a conformational constraint, locking the attached side chains into a specific orientation that can mimic the turn in a peptide backbone. rsc.org
Functionalization Points: The ring can be substituted at multiple positions (C2, C4, and C5), allowing for the attachment of various chemical groups that mimic the side chains of amino acids. rsc.org
Hydrogen Bonding: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, similar to the carbonyl oxygen in a peptide bond.
In a typical design, the thiazole-5-carboxylic acid is coupled with an amino acid or another functional group, while a second substituent at the C2 or C4 position provides another vector for mimicking a peptide side chain. This strategy has been successfully used to create thiazole-based γ-peptide oligomers and other mimetics of antimicrobial peptides (AMPs). acs.org
Table 1: Features of the Thiazole Core for Peptidomimetic Design
| Structural Feature | Role in Peptidomimetics | Reference |
|---|---|---|
| Rigid Aromatic Ring | Acts as a conformational constraint to mimic secondary structures like β-turns. | rsc.org |
| Multiple Substitution Sites (C2, C4, C5) | Allows for the attachment of diverse side chains to mimic amino acid residues. | rsc.org |
| Carboxylic Acid Moiety (C5) | Serves as a primary attachment point for peptide chain elongation or functionalization. | nih.gov |
| Ring Nitrogen Atom | Can participate in hydrogen bonding, mimicking interactions of a peptide backbone. | bepls.com |
Application in Supramolecular Chemistry and Material Science Precursors
The structural and electronic properties of this compound make it a candidate for applications in supramolecular chemistry and as a precursor for advanced materials.
Supramolecular Chemistry: The carboxylic acid group is capable of forming strong and directional hydrogen bonds. This allows the molecule to self-assemble into well-ordered, non-covalent structures like dimers, chains, or more complex networks. The aromatic thiazole and benzyl rings can participate in π-π stacking interactions, further stabilizing these supramolecular assemblies.
Material Science Precursors:
Polymers: The carboxylic acid functionality allows the molecule to be used as a monomer in the synthesis of polymers such as polyesters and polyamides. The incorporation of the rigid, aromatic thiazole-benzyl unit into a polymer backbone can impart desirable properties like thermal stability and specific semiconducting or optical characteristics. lifechemicals.com
Dyes and Pigments: Thiazole-containing compounds are known to have applications as fluorescent dyes. lifechemicals.com The extended π-conjugated system of this compound suggests its potential as a chromophore or as a building block for larger, more complex dyes.
Role in Prodrug Design Principles (without discussing specific drugs)
Prodrug design is a strategy used to overcome undesirable physicochemical or pharmacokinetic properties of a biologically active molecule. nih.gov A prodrug is a chemically modified, inactive version of a drug that, after administration, is converted into the active form through enzymatic or chemical processes in the body. nih.govijpcbs.com The functional groups on this compound make it amenable to several prodrug strategies.
The primary target for modification is the carboxylic acid group. Masking this polar group can fundamentally alter the molecule's properties:
Improving Membrane Permeability: The carboxylic acid is typically ionized at physiological pH, making it polar and less able to cross lipid-rich biological membranes like the intestinal wall or the blood-brain barrier. Converting the carboxylic acid to a less polar ester or amide can increase its lipophilicity, thereby enhancing its absorption. nih.govijpcbs.com
Increasing Aqueous Solubility: While masking the acid often decreases water solubility, specific promoieties can be attached to increase it. For example, esterification with a phosphate (B84403) group or a highly water-soluble alcohol (containing polyethylene (B3416737) glycol or amino groups) can dramatically improve solubility for intravenous formulations. nih.gov
Masking Taste: Unpleasant taste is sometimes associated with free carboxylic acids. Converting the acid to a neutral ester can mask the taste. ijpcbs.com
Once the prodrug reaches its target tissue or the systemic circulation, endogenous enzymes, such as carboxylesterases, hydrolyze the ester or amide bond, regenerating the active carboxylic acid and releasing the parent molecule to exert its effect. ijpcbs.com This approach allows for controlled release and targeted delivery without altering the core pharmacophore.
Future Research Directions and Unexplored Avenues for 2 Benzyl 1,3 Thiazole 5 Carboxylic Acid
Development of Novel Stereoselective Synthetic Pathways
Current synthetic routes to thiazole (B1198619) derivatives often focus on achiral preparations. A significant future direction lies in the development of novel stereoselective synthetic pathways. The introduction of chirality, for instance at the benzylic carbon or through derivatization of the carboxylic acid with a chiral auxiliary, could lead to enantiopure compounds. Such stereochemical control is crucial, as different enantiomers of a molecule can exhibit vastly different biological activities. Future research should focus on asymmetric catalysis, employing chiral catalysts or reagents to control the three-dimensional arrangement of the final molecule. Investigating the solid-phase synthesis of peptidomimetics incorporating the thiazole scaffold could also provide pathways to complex, stereochemically defined molecules. rsc.org
Exploration of Organocatalytic and Biocatalytic Approaches
The move towards greener and more efficient chemical synthesis provides a compelling reason to explore organocatalytic and biocatalytic methods for producing 2-benzyl-1,3-thiazole-5-carboxylic acid and its derivatives. These approaches offer mild reaction conditions, high selectivity, and reduced environmental impact compared to traditional metal-based catalysis.
Recent studies on other thiazole derivatives have demonstrated the efficacy of biocatalysts. For example, a chitosan-based hydrogel (TCsSB) has been successfully used as an eco-friendly biocatalyst for the ultrasound-assisted synthesis of novel thiazoles, achieving high yields in short reaction times. nih.govacs.org This highlights a promising future avenue for research: applying similar biocatalytic systems to the synthesis of the target compound. Optimization of parameters such as catalyst loading, solvent, and temperature, as demonstrated in related syntheses, will be critical. nih.gov
| Entry | Catalyst (% wt.) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | TCsSB (5%) | EtOH | 35 | 40 | 65 |
| 2 | TCsSB (10%) | EtOH | 35 | 30 | 80 |
| 3 | TCsSB (15%) | EtOH | 35 | 20 | 96 |
| 4 | TCsSB (15%) | MeOH | 35 | 35 | 75 |
| 5 | TCsSB (15%) | H₂O | 35 | 60 | 50 |
Advanced Mechanistic Investigations of Biological Interactions at the Molecular Level
Should this compound or its derivatives demonstrate biological activity, a deep dive into their mechanism of action at the molecular level will be paramount. A key future direction is the design and synthesis of molecular probes. For instance, following the example of inhibitors developed for the kinesin HSET, fluorescent or trans-cyclooctene (B1233481) (TCO)-tagged probes of the title compound could be synthesized. nih.gov These probes would enable direct visualization of compound binding to protein targets and confirm cellular target engagement, providing unequivocal evidence of the molecule's interaction partners. nih.gov Furthermore, detailed structure-activity relationship (SAR) studies, similar to those performed on dasatinib (B193332) analogues, can elucidate which parts of the molecule are essential for activity. nih.gov
Applications in Chemo-sensing and Analytical Chemistry
The inherent structural and electronic properties of the thiazole ring make it an attractive component for chemo-sensors. The 2,1,3-benzothiadiazole (B189464) scaffold, a related heterocyclic system, is a versatile fluorophore building block used in designing optical sensors. mdpi.com A significant unexplored avenue is the investigation of this compound as a core structure for novel chemo-sensors. The thiazole nitrogen and the carboxylic acid group provide potential coordination sites for analytes, while the benzyl (B1604629) and thiazole moieties can be part of a conjugated system whose photophysical properties change upon analyte binding. Future work could involve synthesizing a library of derivatives where the benzyl ring is functionalized with various electron-donating or-withdrawing groups to tune the sensing properties for specific metal ions, anions, or biologically relevant small molecules.
Integration into Advanced Materials and Nanotechnology
The application of thiazole-based compounds is expanding into materials science and nanotechnology. A highly promising, yet unexplored, direction for this compound is its use as a monomer for the construction of advanced materials like Covalent Organic Frameworks (COFs). Thiazole-linked COFs have demonstrated exceptional chemical stability, making them suitable for various applications. mdpi.com The bifunctional nature of the title compound (a carboxylic acid for linkage and a nitrogen-rich thiazole ring as a functional site) makes it an ideal candidate for creating robust, porous frameworks. Such materials could be investigated for applications in gas storage, separation, or heterogeneous catalysis, leveraging the stability and functionality endowed by the thiazole core. mdpi.com
Computational-Experimental Synergy for Accelerated Discovery and Optimization
A modern research strategy that integrates computational chemistry with experimental synthesis and testing can significantly accelerate the development of new applications for this compound. Computational tools like Density Functional Theory (DFT) can predict the geometric and electronic properties of novel derivatives, while molecular docking can screen virtual libraries for potential biological targets. researchgate.netnih.gov
This synergistic workflow allows for the pre-selection of the most promising candidates for synthesis, saving time and resources. For example, computational studies could identify derivatives with optimal electronic properties for chemo-sensing or the ideal geometry for fitting into a specific enzyme's active site. These prioritized compounds can then be synthesized using efficient biocatalytic methods and subsequently evaluated experimentally. This iterative cycle of computational prediction, targeted synthesis, and empirical validation represents the most efficient path forward for unlocking the full potential of this versatile chemical scaffold.
| Phase | Activity | Tools/Methods | Objective |
|---|---|---|---|
| 1. Design & Screening (In Silico) | Virtual library generation; Property prediction; Molecular docking. | DFT, Molecular Mechanics, Docking Software. | Identify derivatives with high potential for a target application. |
| 2. Synthesis (Experimental) | Synthesize top-ranked candidates. | Organocatalysis, Biocatalysis, Stereoselective methods. | Efficiently produce prioritized compounds. |
| 3. Evaluation (Experimental) | Biological assays; Sensor testing; Material characterization. | Spectroscopy, Cell-based assays, X-ray diffraction. | Validate computational predictions and measure performance. |
| 4. Optimization | Analyze experimental results to inform the next design cycle. | SAR analysis, Mechanistic studies. | Refine molecular design for improved properties. |
Q & A
Basic Research Questions
Q. What are the key structural features of 2-Benzyl-1,3-thiazole-5-carboxylic acid, and how do they influence its chemical reactivity?
- Methodological Answer : The compound features a thiazole ring substituted with a benzyl group at position 2 and a carboxylic acid moiety at position 5. The benzyl group introduces steric bulk and aromatic π-system interactions, while the carboxylic acid enables hydrogen bonding (e.g., O–H⋯N interactions observed in similar thiazole derivatives ). These features enhance solubility in polar solvents and facilitate interactions with biological targets. Structural analogs, such as 2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic acid, demonstrate that substituent variations significantly alter electronic properties and reactivity .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer : Synthesis typically involves cyclocondensation of thioamides with α-haloketones or via Hantzsch thiazole synthesis. For example, derivatives like 4-Methyl-2-[1-(tert-butoxycarbonyl)piperid-4-yl]-1,3-thiazole-5-carboxylic acid are synthesized through multi-step protocols involving:
Thiazole ring formation : Reaction of thiourea derivatives with brominated intermediates.
Functional group introduction : Carboxylic acid groups are introduced via hydrolysis of ester precursors under acidic or basic conditions.
Optimization of reaction time and temperature (e.g., 60–80°C for 12–24 hours) is critical to maximize yield .
Q. How is the purity and structural integrity of this compound validated in research settings?
- Methodological Answer : Analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and aromatic proton environments.
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% is standard for biological assays) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the synthetic yield of this compound?
- Methodological Answer : Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates for cyclization steps.
- Catalysts : Lewis acids like ZnCl or BF·OEt improve electrophilic substitution efficiency.
- Temperature control : Gradual heating (e.g., reflux at 110°C) prevents side reactions like decarboxylation.
Studies on related compounds, such as 2-Isopropoxy-4-methyl-1,3-thiazole-5-carboxylic acid, demonstrate yield improvements from 60% to 85% via solvent optimization .
Q. What methodologies are employed to investigate the biological activity of this compound derivatives?
- Methodological Answer :
- In vitro assays : Enzyme inhibition studies (e.g., xanthine oxidase or COX-2) using UV-Vis spectroscopy to monitor substrate conversion .
- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding affinities to targets like kinases or GPCRs.
- SAR studies : Modifying the benzyl group (e.g., halogenation or methylation) evaluates effects on potency. For example, 2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic acid showed enhanced anti-inflammatory activity compared to phenyl analogs .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar thiazole derivatives?
- Methodological Answer : Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., fixed incubation times, consistent cell lines).
- Compound purity : Re-evaluate using HPLC-MS to rule out impurities.
- Structural nuances : Subtle changes (e.g., trifluoromethyl vs. benzyl groups) drastically alter pharmacokinetics. For instance, 2-Methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid exhibits distinct electronic properties compared to thiazole analogs, affecting target binding .
Q. What strategies are used to enhance the stability of this compound in aqueous solutions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
